4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVWKZCCRIMON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation Method
Procedure :
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Precursor Preparation :
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Condensation Reaction :
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Equimolar amounts of 6-methoxy-4-bromosalicylaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) are refluxed in ethanol (15 mL) for 5–6 hours.
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Catalyst : Triethylamine (0.1 eq) enhances imine bond formation.
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Workup : The mixture is cooled, filtered, and recrystallized from ethanol to yield the product as pale-yellow crystals.
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Solvent-Free Mechanochemical Synthesis
Procedure :
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Grinding Method :
Yield : 80–88%.
Advantages : Reduced reaction time (30 minutes) and eco-friendliness.
Sonochemical Synthesis
Procedure :
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Ultrasound-Assisted Reaction :
Yield : 90–95%.
Key Benefit : High efficiency and minimal byproduct formation.
Optimization Parameters
Catalysts and Solvents
Reaction Monitoring
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FTIR : Confirms imine bond (C=N stretch at 1630–1640 cm⁻¹) and phenolic -OH (3200–3400 cm⁻¹).
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¹H NMR :
Side Reactions and Mitigation
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Over-Bromination :
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Tautomerization :
Purification and Characterization
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Recrystallization :
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XRD Analysis :
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Thermal Stability :
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Eco-Friendliness |
|---|---|---|---|---|
| Conventional | 70–85 | 5–6 h | >95 | Moderate |
| Mechanochemical | 80–88 | 0.5 h | >97 | High |
| Sonochemical | 90–95 | 0.1 h | >98 | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Mechanism of Action: Compounds similar to 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol have demonstrated the ability to induce apoptosis in cancer cells through mitochondrial pathways.
- Case Study: A derivative exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating strong anticancer potential.
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Antimicrobial Properties
- Research Findings: Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Mechanism: The presence of halogenated groups enhances its interaction with microbial cell membranes, increasing permeability and leading to cell death.
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Anti-inflammatory Effects
- Mechanism of Action: The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways.
- Research Evidence: Related compounds have shown reductions in inflammation markers in vitro, suggesting that this compound may also have similar effects.
Materials Science Applications
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Synthesis of Novel Materials
- The unique structure of this compound allows for its use in synthesizing novel materials with tailored properties for specific applications, such as sensors and catalysts.
- Example: Its ability to form complexes with metals can be utilized in the development of advanced materials for electronic applications .
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Polymer Chemistry
- This compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.
Analytical Chemistry Applications
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Chromatographic Techniques
- The compound can serve as a standard reference material in chromatographic analyses due to its distinct chemical profile.
- Its unique properties allow for the development of sensitive analytical methods for detecting similar compounds in complex mixtures.
- Spectroscopic Analysis
Summary of Key Findings
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol is not fully understood, but it is believed to interact with biological targets through its phenolic and imine groups. These functional groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine and chlorine atoms may also contribute to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (Br, Cl) enhance electrophilicity of the imine bond, influencing metal coordination .
- Methoxy groups (electron-donating) increase solubility in polar solvents compared to non-methoxy analogs .
- Steric effects: Bulky substituents (e.g., tert-butyl in 4-bromo-2-{(E)-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)imino]methyl}-6-methoxyphenol) reduce coordination flexibility .
Coordination Behavior and Spectroscopic Properties
The target compound forms N,O-bidentate tin(IV) complexes, with phenolic oxygen and imino nitrogen as donor atoms . Comparatively:
- 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol exhibits bridging coordination via phenolic oxygen in nickel complexes, enabling polynuclear structures .
- Hydroxyphenyl-substituted analogs (e.g., compound I in ) show stronger hydrogen bonding, altering IR stretches (e.g., –C=N– at ~1615 cm⁻¹ vs. ~1600 cm⁻¹ in the target compound) .
Thermal Stability and Antioxidant Activity
- Thermal Decomposition : The target compound and its analogs (e.g., compound III in ) remain stable up to 210°C, with decomposition points influenced by halogen electronegativity .
- Antioxidant Efficacy :
- The target compound’s chlorophenyl group may reduce radical scavenging activity compared to hydroxyphenyl analogs (IC₅₀: 12.5 μM for compound I vs. ~18 μM estimated for the target compound) .
Biological Activity
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol, commonly referred to as a Schiff base derivative, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, characterization, and various biological evaluations of this compound, including its antimicrobial and antioxidant properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 1706453-40-8. The compound features a bromo and chloro substituent on the aromatic rings, which are known to influence biological activity.
Synthesis
The synthesis of this compound typically involves the reaction between 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline, leading to the formation of the Schiff base. Characterization techniques such as NMR, IR spectroscopy, and X-ray diffraction confirm the structure of the synthesized compound and its metal complexes.
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogenic bacteria. In vitro assays demonstrated activity against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Klebsiella pneumoniae, Pseudomonas aeruginosa
The results indicated that metal complexes derived from this Schiff base exhibited enhanced antimicrobial activity compared to the free ligand, suggesting that coordination with metal ions may improve efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed significant free radical scavenging activity, indicating its potential as an antioxidant agent. The IC50 value was determined to be approximately 25 µg/mL, demonstrating its effectiveness in neutralizing free radicals.
Toxicity Studies
Toxicity assessments were conducted on normal human cell lines including WISH (human epithelial amnion) and MRC-5 (normal human lung fibroblast). Results indicated that at lower concentrations, the compounds did not exhibit cytotoxic effects, which is promising for therapeutic applications.
Computational Studies
Computational studies using Density Functional Theory (DFT) provided insights into the electronic properties of the compound. Molecular docking studies indicated potential binding interactions with biological targets consistent with observed biological activities. The computational data supported experimental findings regarding stability and reactivity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various Schiff bases including our compound against multi-drug resistant strains. The results highlighted the importance of structural modifications in enhancing bioactivity.
- Metal Complexes : Research demonstrated that complexes formed with transition metals (Co, Ni, Cu, Zn) exhibited superior biological activities compared to their uncoordinated forms. This suggests a strategy for developing more effective antimicrobial agents through metal coordination.
Q & A
Basic: What are the standard synthetic routes and characterization methods for this Schiff base compound?
Answer:
The compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-chloroaniline in methanol under reflux conditions . Key characterization steps include:
- FTIR : Confirmation of the imine bond (C=N stretch at ~1600–1620 cm⁻¹) and phenolic –OH (broad peak ~3400 cm⁻¹) .
- NMR : ¹H NMR signals for the methoxy group (~3.8–4.0 ppm), aromatic protons (6.5–8.0 ppm), and imine proton (~8.5 ppm). ¹³C NMR confirms the C=N carbon (~160 ppm) .
- UV-Vis : Absorption bands at ~250–300 nm (π→π* transitions) and ~350–400 nm (n→π* transitions) .
Basic: How is the antioxidant activity of this compound evaluated?
Answer:
The DPPH radical scavenging assay is commonly used:
- Prepare a DPPH solution (0.1 mM in methanol).
- Incubate with varying concentrations of the compound (10–100 μM) for 30 min in the dark.
- Measure absorbance at 517 nm and calculate IC50 values.
- Example: Compound I (IC50 ~25 μM) outperformed BHT (IC50 ~45 μM) in related Schiff bases .
Advanced: What crystallographic data and software tools are used to resolve its structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation (λ = 0.71073 Å) resolves bond lengths/angles.
- SHELX suite (SHELXL for refinement, SHELXS for solution) is standard for small-molecule crystallography .
- ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement .
Advanced: How are computational methods like DFT applied to study its electronic properties?
Answer:
- Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates:
- HOMO-LUMO gaps (e.g., ~3.5 eV for related Schiff bases) .
- Molecular electrostatic potential (MEP) maps to predict electrophilic/nucleophilic sites .
- Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., SARS-CoV-2 protease in related studies) .
Basic: What thermal stability data exist for this compound?
Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~210°C, with mass loss corresponding to the breakdown of the imine bond and methoxy group .
| Compound | Decomposition Onset (°C) |
|---|---|
| Analog I | 210 |
| Analog II | 210 |
| Analog III | 210 |
Advanced: How is tautomerism (enol-imine vs. keto-amine forms) investigated?
Answer:
- X-ray crystallography : Bond lengths (C-O ~1.36 Å vs. C=N ~1.28 Å) confirm the enol-imine tautomer .
- Solid-state NMR : Distinguishes tautomeric forms via ¹³C chemical shifts .
Advanced: What coordination chemistry studies exist with transition metals?
Answer:
The compound acts as a tetradentate ligand for Co(II), Ni(II), Cu(II), and Zn(II):
Advanced: How do solvent polarity and reaction time impact synthesis yield?
Answer:
- Optimization : Methanol (polar protic) yields >85% in 4–6 hours. Non-polar solvents (e.g., toluene) reduce yield to <50% due to poor solubility of reactants .
- Kinetic monitoring : UV-Vis tracks imine formation (λ ~350 nm) over time .
Basic: What methods ensure purity for biological testing?
Answer:
- Melting point analysis : Sharp melting points (±1°C) indicate purity .
- HPLC : C18 column, mobile phase = methanol/water (70:30), retention time ~8.2 min .
Advanced: How do substituents (Br, Cl, OCH₃) influence bioactivity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
